3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a chemical compound with the molecular formula and a molecular weight of 274.28 g/mol. It is classified under the category of piperidine derivatives, specifically featuring an isoindolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases through modulation of specific biochemical pathways.
Source: The compound is cataloged under CAS number 2782051-11-8 and is available from chemical suppliers such as AChemBlock, which lists it with a purity of 97% .
The synthesis of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be achieved through several methods, primarily focusing on the formation of the isoindolinone core followed by coupling with piperidine derivatives.
Methods:
Technical Details:
The molecular structure of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be represented by its SMILES notation: O=C(C(C=C1O)=C(C=C1)C2)N2C(CC3)C(N(C3=O)C)=O
.
Structural Data:
The compound undergoes several chemical reactions that can modify its structure or enhance its biological activity.
Reactions:
Technical Details:
The specific conditions under which these reactions occur (e.g., temperature, solvent) are critical for determining the yield and purity of the resultant compounds.
The mechanism of action for 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione primarily involves its interaction with specific proteins in cellular pathways.
Process:
The physical and chemical properties of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione are crucial for understanding its behavior in biological systems.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties affect its bioavailability and efficacy as a therapeutic agent.
3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several scientific applications:
Scientific Uses:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential in developing novel therapeutic agents against complex diseases.
The construction of the hybrid 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione scaffold necessitates sequential ring formation and functionalization. A representative pathway initiates with N-alkylation of a glutarimide precursor (piperidine-2,6-dione) using a brominated phthalimide derivative, typically 4-bromophthalic anhydride. This undergoes condensation to form the isoindolinone ring, yielding key intermediates like 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione [1] [8]. Subsequent palladium-catalyzed transformations enable C-C bond formation at the C6 position, crucial for introducing pharmacophores. For the 6-hydroxy target, bromine displacement via hydroxylation employs copper(I) oxide catalysis under basic conditions (e.g., potassium carbonate in DMSO) at 100–120°C, achieving yields of 70–85% [1] [5].
Alternatively, direct cyclization strategies utilize protected hydroxy precursors. A 2-(hydroxymethyl)-4-bromobenzoic acid derivative undergoes amide coupling with 1-methylpiperidine-2,6-dione, followed by acid-mediated cyclodehydration and deprotection. This route efficiently delivers 3-(4-hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione (CAS 2434853-21-9) while minimizing purification challenges [4] [6].
Table 1: Comparative Synthesis Routes for Core Scaffolds
Method | Key Intermediate | Catalyst/Conditions | Yield (%) | Reference |
---|---|---|---|---|
Bromination/Hydroxylation | 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Cu₂O, K₂CO₃, DMSO, 110°C | 78–85 | [1] |
Direct Cyclization | 2-(Hydroxymethyl)-4-bromobenzoic acid derivative | TFA, dichloroethane, reflux | 65–72 | [6] |
Reductive Amination | 6-Formyl-1-oxoisoindolin-2-yl derivative | NaBH₃CN, acetic acid, methanol | 60–70 | [4] |
Regioselective modification of the C6-hydroxy group enables targeted derivatization while preserving the core’s integrity. Etherification employs Williamson synthesis, where the phenolic oxygen is deprotonated (sodium hydride, DMF) and reacted with alkyl/aryl halides. This approach installs groups like benzyl, methyl, or polyethylene glycol chains, enhancing solubility or enabling bioconjugation [4] [7]. Esterification leverages carboxylic acid derivatives (acyl chlorides, anhydrides) under mild bases (triethylamine, DMAP), producing prodrugs or fluorescent tracers. For example, BODIPY™ conjugation via amide coupling generates tools for cellular target engagement studies [2].
Late-stage functionalization of preassembled scaffolds is pivotal for diversification. The 6-hydroxy group participates in Mitsunobu reactions with alcohols (diethyl azodicarboxylate, triphenylphosphine) to invert stereochemistry or introduce nitrogen nucleophiles. Additionally, Ullmann-type couplings facilitate diaryl ether formation using aryl iodides and copper(I) iodide/1,10-phenanthroline, yielding biaryl derivatives relevant to kinase inhibition [4] [7].
Table 2: Functionalization Modifications and Biological Relevance
Derivatization Type | Reagents/Conditions | Key Products | Biological Impact |
---|---|---|---|
Etherification | R-X, NaH, DMF, 0°C→RT | Alkyl/aryl ethers (e.g., benzyl, methyl) | Enhanced lipophilicity or stability |
Esterification | R-COCl, Et₃N, CH₂Cl₂, 0°C | Fluorescent tracers (e.g., BODIPY conjugates) | Target engagement visualization |
Mitsunobu | R-OH, PPh₃, DEAD, THF | Inverted stereochemistry derivatives | Altered receptor binding kinetics |
Achieving site-specific modification demands precision catalysis. Transition metal catalysis enables C-H functionalization at the isoindolinone’s C4/C7 positions. Palladium(II) acetate with N-aryl directing groups (e.g., picolinamide) facilitates ortho-hydroxylation or acetoxylation, circumventing protection/deprotection sequences [1] [4]. For N-alkylation, the piperidine nitrogen’s nucleophilicity is modulated using silver(I) oxide as a Lewis acid. This promotes selective N-methylation with iodomethane in acetonitrile, yielding 1-methyl derivatives without over-alkylation [6].
Enzymatic catalysis offers chemoselective acylation under mild conditions. Lipases (e.g., Candida antarctica Lipase B) catalyze hydroxy group acylation in organic solvents (tert-butanol, toluene), tolerating diverse acyl donors (vinyl acetate, fatty acid esters). This achieves >90% regioselectivity for the phenolic oxygen over the imide carbonyls, enabling prodrug synthesis [4].
Table 3: Catalytic Systems for Regioselective Modifications
Catalyst | Reaction Type | Selectivity Achieved | Limitations |
---|---|---|---|
Pd(OAc)₂/picolinamide | C-H hydroxylation | C4 > C7 (isoindolinone) | Requires directing group |
Ag₂O | N-Methylation | Piperidine N over isoindolinone | Limited to methyl iodide |
Candida antarctica Lipase B | Phenolic acylation | Hydroxy > imide | Solvent-dependent efficiency |
Solvent minimization enhances sustainability and efficiency. Mechanochemistry (ball milling) facilitates imide condensations and hydroxylations. Reacting 6-hydroxyisoindoline-1-one with 1-methylpiperidine-2,6-dione using catalytic p-toluenesulfonic acid under milling (30 Hz, 60 min) delivers the target hybrid scaffold in 82% yield, eliminating solvent waste [2] [6]. Microwave irradiation accelerates ring-closing dehydrations: cyclodehydration of hydroxy-acid intermediates occurs within 10 minutes (150°C, 300 W) versus 12 hours conventionally, improving throughput by 98% [4].
Solid-supported reagents streamline purification. Polymer-bound carbodiimide (PS-DCC) mediates amide coupling in glutarimide-acid conjugation, enabling filtration instead of aqueous workup. Similarly, silica-immobilized borohydride reduces nitro intermediates to amines for reductive alkylation, minimizing metal contamination [2]. These approaches align with green chemistry principles by reducing energy consumption (>50% lower E-factor) and hazardous waste.
Table 4: Solvent-Free Techniques in Key Synthetic Steps
Technique | Reaction | Conditions | Advantages |
---|---|---|---|
Ball milling | Imide condensation | PTSA (10 mol%), 30 Hz, 60 min | 82% yield; no solvent |
Microwave irradiation | Cyclodehydration | 150°C, 300 W, 10 min | 98% time reduction vs. reflux |
PS-DCC coupling | Glutarimide-acid conjugation | Dichloromethane, RT, 2h | Filtration purification; >95% purity |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: